molecular formula C6H13NO3 B13771212 Isobutyl (hydroxymethyl)carbamate CAS No. 67953-32-6

Isobutyl (hydroxymethyl)carbamate

Cat. No.: B13771212
CAS No.: 67953-32-6
M. Wt: 147.17 g/mol
InChI Key: ZOUPSODOXQZUIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutyl (hydroxymethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of isobutylamine with formaldehyde and carbon dioxide. This reaction typically occurs under mild conditions and can be catalyzed by various agents such as cesium carbonate and tetrabutylammonium iodide . Another method involves the use of carbamoyl chlorides, which react with alcohols to form carbamates .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous synthesis processes. These processes utilize carbon dioxide and amines in the presence of catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene. This method is efficient and environmentally friendly, as it directly utilizes carbon dioxide .

Chemical Reactions Analysis

Types of Reactions

Isobutyl (hydroxymethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted carbamates, ureas, and amines .

Mechanism of Action

The mechanism of action of isobutyl (hydroxymethyl)carbamate involves its interaction with various molecular targets. In biological systems, it can inhibit esterases, leading to the disruption of normal metabolic processes. This inhibition can result in immunotoxicity and other adverse effects . The compound’s ability to act as a protecting group for amines also plays a crucial role in its mechanism of action in organic synthesis .

Comparison with Similar Compounds

Isobutyl (hydroxymethyl)carbamate can be compared with other carbamates such as:

  • Methyl carbamate
  • Ethyl carbamate
  • Phenyl carbamate

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which includes an isobutyl group and a hydroxymethyl group. This unique structure imparts distinct chemical properties and reactivity, making it suitable for specific applications in organic synthesis and drug design .

Properties

CAS No.

67953-32-6

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

2-methylpropyl N-(hydroxymethyl)carbamate

InChI

InChI=1S/C6H13NO3/c1-5(2)3-10-6(9)7-4-8/h5,8H,3-4H2,1-2H3,(H,7,9)

InChI Key

ZOUPSODOXQZUIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)NCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.